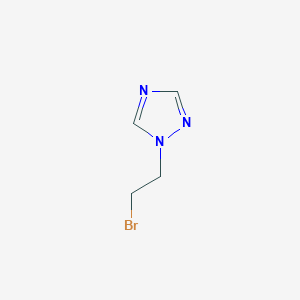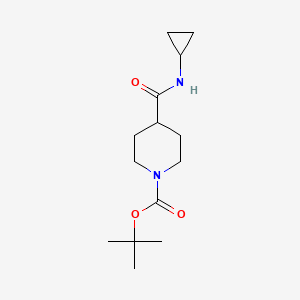
trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid
Vue d'ensemble
Description
The compound "trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid" is a chemical entity that can be associated with the broader class of cycloalkanecarboxylic acids. These compounds are of interest in various fields, including medicinal chemistry, due to their potential biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of trans cycloalkanecarboxylic acids can be achieved through isomerization reactions. For instance, the cis-->trans isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids in a strongly basic aqueous solution has been studied, starting from the cis isomers. This process has been found to yield synthetically useful amounts of the trans acids with relatively small quantities of the corresponding olefinic acids . Although the specific synthesis of "trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid" is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of cycloalkanecarboxylic acids is characterized by the presence of a carboxylic acid functional group attached to a cycloalkane ring. The geometry of these compounds, including their tautomerism and hydrogen bonding capabilities, is crucial for their biological activity and their physical properties. Cyclopentane-1,2-diones have been evaluated as potential surrogates for the carboxylic acid functional group, indicating the versatility of cycloalkane structures in mimicking biologically relevant motifs .
Chemical Reactions Analysis
Cycloalkanecarboxylic acids can undergo various chemical reactions, including decarboxylation and nucleophilic addition. For example, trans-2-arylbenzocyclobuten-1-ols have been prepared by decarboxylation of 2-arylbenzocyclobutene-1-carboxylic acids, followed by hydrolysis of the acetoxy group. This demonstrates the reactivity of the carboxylic acid group when it is part of a strained ring system, such as a benzocyclobutene .
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkanecarboxylic acids are influenced by their molecular structure. The acidity, tautomerism, and hydrogen bonding patterns are important factors that determine the behavior of these compounds in different environments. For example, the acidity of cyclopentane-1,2-diones has been evaluated, and these compounds have been found to be potent TP receptor antagonists, suggesting that their physical properties are conducive to biological activity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in synthetic chemistry has explored the synthesis and characterization of cyclohexane derivatives, including studies on the preparation and mass spectra of various t-butylcyclohexanecarboxylic acids. These studies provide insights into the hydrogenation processes and mass spectrometric analysis of cyclohexane derivatives, highlighting the chemical properties and synthesis pathways for related compounds (Bekkum et al., 2010).
Catalysis and Chemical Reactions
Research on palladium-tetraphosphine catalyzed cross-coupling reactions showcases the significant influence of ligands on the efficiency of aryl bromides with arylboronic acids cross-coupling. This highlights the potential of using specific catalytic systems for enhancing reaction yields and understanding the role of catalysts in chemical synthesis (Feuerstein et al., 2001).
Isosteric Substitution and Drug Design
Investigations into cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group in drug design demonstrate the versatility of cyclopentane derivatives in mimicking carboxylic acid's physical-chemical properties. This research underscores the cyclopentane-1,3-dione unit's potential as a valuable tool in medicinal chemistry for designing potent thromboxane receptor antagonists (Ballatore et al., 2011).
Stereoselective Synthesis
The stereoselective synthesis of cyclopentene derivatives illustrates the capacity to control the stereochemistry in the synthesis of complex organic molecules. This area of research is crucial for developing pharmaceuticals and materials with specific chiral properties, demonstrating the importance of stereoselective synthesis in organic chemistry (Nair et al., 2006).
Propriétés
IUPAC Name |
(1R,2R)-2-(2-propan-2-ylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10(2)11-6-3-4-7-12(11)15(17)13-8-5-9-14(13)16(18)19/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYTWTNVNRXMME-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641334 | |
| Record name | (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Iso-propylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733741-08-7 | |
| Record name | rel-(1R,2R)-2-[2-(1-Methylethyl)benzoyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-[2-(Propan-2-yl)benzoyl]cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde](/img/structure/B1345299.png)
![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1345301.png)
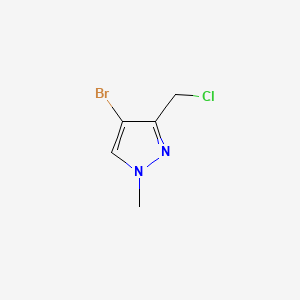
![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)
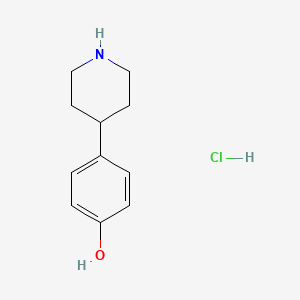
![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)
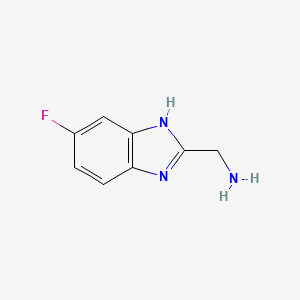
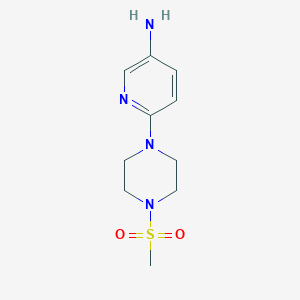
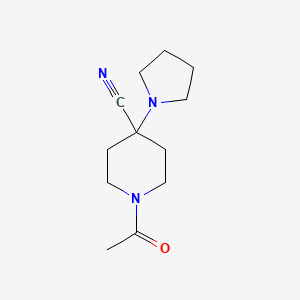
![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)
![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)
![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)
